

5-Bromo-2-(trifluoromethyl)benzoic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethyl)benzoic acid
Cat. No.:	B1524078

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **5-Bromo-2-(trifluoromethyl)benzoic Acid**

Introduction

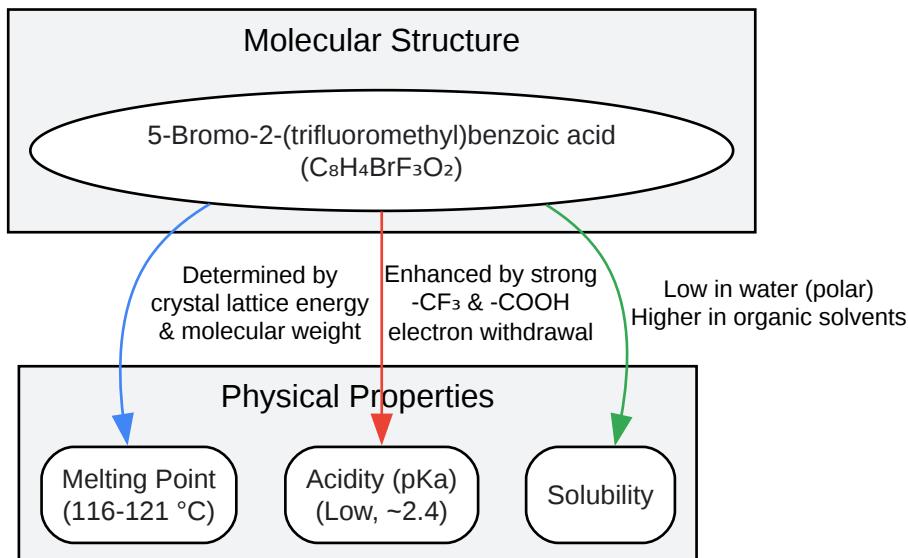
5-Bromo-2-(trifluoromethyl)benzoic acid, identified by CAS number 654-97-7, is a halogenated and fluorinated aromatic carboxylic acid. Its molecular architecture, featuring a bromine atom and a strongly electron-withdrawing trifluoromethyl group on the benzoic acid core, makes it a valuable and versatile building block in medicinal chemistry and materials science. The precise positioning of these functional groups significantly influences the molecule's reactivity, acidity, and intermolecular interactions. For researchers in drug development and chemical synthesis, a thorough understanding of its physical properties is not merely academic; it is a prerequisite for optimizing reaction conditions, developing robust purification protocols, designing effective formulation strategies, and predicting its pharmacokinetic profile. This guide provides a detailed examination of the core physical properties of this compound, the established methodologies for their determination, and an analysis of its spectral characteristics.

Core Physical and Chemical Properties

The physical characteristics of **5-Bromo-2-(trifluoromethyl)benzoic acid** are dictated by the interplay of its constituent functional groups. The carboxylic acid moiety allows for hydrogen

bonding, while the trifluoromethyl group impacts its acidity and lipophilicity, and the bromine atom adds to its molecular weight and influences its crystalline structure.

- Molecular Formula: $C_8H_4BrF_3O_2$
- Molecular Weight: 269.02 g/mol
- Appearance: This compound is typically supplied as an off-white to slight yellow solid or powder at room temperature.^[1]
- Melting Point: The melting point for **5-Bromo-2-(trifluoromethyl)benzoic acid** is reported to be in the range of 116-121 °C.^[2] A sharp, well-defined melting range is a primary indicator of high purity for a crystalline solid. Impurities tend to depress and broaden the melting range.
- Boiling Point: An experimentally verified boiling point at standard atmospheric pressure is not consistently reported in the literature. One source provides a predicted boiling point of 308.2 ± 42.0 °C.^[1] Due to the compound's high molecular weight and potential for decomposition at elevated temperatures, purification is more practically achieved via recrystallization rather than distillation.
- Acidity (pKa): An experimental pKa value for this specific isomer is not readily available. However, for the closely related isomer 2-Bromo-5-(trifluoromethyl)benzoic acid (CAS 1483-56-3), a predicted pKa of 2.42 ± 0.10 has been calculated.^{[3][4]} The presence of two strong electron-withdrawing groups ($-CF_3$ and $-COOH$) is expected to significantly increase the acidity of the carboxylic acid proton, resulting in a low pKa value compared to benzoic acid ($pKa \approx 4.2$).
- Solubility: While quantitative data is sparse, the compound is qualitatively described as being slightly soluble in water.^{[4][5]} Based on the principle of "like dissolves like," it is expected to exhibit greater solubility in polar organic solvents such as alcohols (methanol, ethanol), ethers (THF), and chlorinated solvents (dichloromethane), as well as polar aprotic solvents like DMSO and DMF.


Data Summary Table

Property	Value	Source(s)
CAS Number	654-97-7	
Molecular Formula	$C_8H_4BrF_3O_2$	
Molecular Weight	269.02 g/mol	
Appearance	Off-white to slight yellow solid	[1]
Melting Point	116-121 °C	[2]
Boiling Point	308.2 ± 42.0 °C (Predicted)	[1]
pKa	2.42 ± 0.10 (Predicted, for isomer 1483-56-3)	[3] [4]
Storage	Sealed in dry, room temperature	

Visualization of Structure-Property Relationships

The interplay between the molecular structure of **5-Bromo-2-(trifluoromethyl)benzoic acid** and its key physical properties can be visualized as a logical relationship diagram.

Structure-Property Relationship Diagram

[Click to download full resolution via product page](#)

Caption: Relationship between molecular structure and key physical properties.

Experimental Methodologies

To ensure scientific integrity, physical properties must be determined using standardized, validated protocols. The following sections detail the authoritative methods for measuring the key properties of a solid organic compound like **5-Bromo-2-(trifluoromethyl)benzoic acid**.

Melting Point Determination (Capillary Method)

The capillary method is the most common and pharmacopeia-accepted technique for determining the melting point of a crystalline solid.^[6] Its accuracy is contingent on proper sample preparation and precise temperature control.

Causality: This method relies on efficient and uniform heat transfer from a calibrated heating block to a finely powdered sample.^[6] A narrow melting range (0.5-1.0 °C) indicates high purity, as impurities disrupt the crystal lattice, requiring less energy to break the intermolecular forces and causing melting to occur over a broader and lower temperature range.

Protocol:

- **Sample Preparation:** The solid sample must be thoroughly dried and finely ground into a homogenous powder using a mortar and pestle.^[6] This ensures uniform packing and efficient heat transfer.
- **Capillary Loading:** The open end of a thin-walled glass capillary tube (sealed at the other end) is pressed into the powder. The tube is then tapped gently or dropped through a long glass tube to compact the powder to a height of 2-3 mm.^[7]
- **Apparatus Setup:** The loaded capillary is placed into the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.^[8]
- **Rapid Determination (Optional):** An initial rapid heating (~10 °C/min) can be performed to find an approximate melting range, saving time.^[9]

- Accurate Determination: A fresh sample is heated to a temperature approximately 10-15 °C below the approximate melting point.[6][7] The heating rate is then slowed to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer. [7][8]
- Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (complete melting) are recorded. This range is the compound's melting point.[7]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.[10][11]

Causality: This method is based on the Henderson-Hasselbalch equation. At the half-equivalence point of the titration (where half of the acid has been neutralized), the concentration of the acid [HA] equals the concentration of its conjugate base $[A^-]$. At this specific point, the pH of the solution is equal to the pKa of the acid.

Protocol:

- System Calibration: The pH meter and electrode are calibrated using at least three standard buffer solutions (e.g., pH 4, 7, and 10).[11]
- Sample Preparation: A precise quantity of **5-Bromo-2-(trifluoromethyl)benzoic acid** is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like acetonitrile or methanol for sparingly soluble compounds.[10][12] The solution is diluted to a known concentration (e.g., 0.01 M).
- Titration Setup: The sample solution is placed in a thermostatted vessel with a magnetic stirrer. The calibrated pH electrode is immersed in the solution.[11]
- Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments using a burette. After each addition, the solution is allowed to equilibrate, and the stable pH is recorded.[11]

- Data Analysis: The pH is plotted against the volume of titrant added. The equivalence point is identified from the inflection point of this curve (or the peak of the first derivative plot, $\Delta\text{pH}/\Delta V$). The volume of titrant at the half-equivalence point is determined, and the pH at this volume corresponds to the pK_a .[\[13\]](#)

Solubility Determination (Shake-Flask Method)

The shake-flask method, as described in OECD Guideline 105, is a robust and widely accepted protocol for determining the water solubility of chemical substances.[\[14\]](#)[\[15\]](#)

Causality: This method establishes a thermodynamic equilibrium between the undissolved solid solute and the solvent. The concentration of the solute in the saturated solution at a given temperature represents its solubility. The system must be allowed to reach equilibrium, which is confirmed by measuring the concentration at different time points until it remains constant.[\[16\]](#)

Protocol:

- Preparation: An excess amount of solid **5-Bromo-2-(trifluoromethyl)benzoic acid** is added to a known volume of the solvent (e.g., purified water) in a flask.[\[17\]](#) Using an excess ensures that a saturated solution is formed.
- Equilibration: The flask is sealed and placed in a mechanical shaker or agitator within a constant temperature bath (e.g., 25 °C). The mixture is agitated for a prolonged period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[\[16\]](#)[\[17\]](#)
- Phase Separation: After equilibration, the mixture is allowed to stand to let the undissolved solid settle. The saturated solution is then carefully separated from the solid by centrifugation or filtration, ensuring no solid particles are carried over.[\[15\]](#)
- Concentration Analysis: The concentration of the compound in the clear, saturated filtrate is determined using a suitable, validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[\[15\]](#)[\[17\]](#)
- Calculation: The solubility is reported in units of mass per volume (e.g., mg/L or g/100 mL) at the specified temperature.

Predicted Spectral Data Analysis

While specific experimental spectra for this compound are not widely published, its key spectral features can be reliably predicted based on its structure and data from analogous compounds.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals only in the aromatic region. There are three distinct aromatic protons.
 - The proton at C6 (ortho to the bromine) would likely appear as a doublet.
 - The proton at C4 (para to the bromine) would likely appear as a doublet of doublets, split by the protons at C3 and C6.
 - The proton at C3 (ortho to the carboxylic acid) would also appear as a doublet of doublets.
 - The highly deshielded carboxylic acid proton (–COOH) would appear as a broad singlet far downfield, typically >10 ppm, and its signal is exchangeable with D₂O.[18]
- ¹³C NMR Spectroscopy: The ¹³C NMR spectrum should display 8 distinct signals, one for each unique carbon atom.
 - The carboxyl carbon (–COOH) will be the most downfield signal, typically in the 165-175 ppm range.[19]
 - Six signals will be present in the aromatic region (~120-140 ppm). The carbons directly attached to the electron-withdrawing bromine and trifluoromethyl groups will be significantly affected.
 - The trifluoromethyl carbon (–CF₃) will appear as a quartet due to coupling with the three fluorine atoms.[20]
- Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the key functional groups.
 - O–H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.[21]
 - C=O Stretch: A strong, sharp absorption band should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[21]

- C–F Stretches: Strong, intense absorptions are expected in the 1100-1300 cm⁻¹ region, indicative of the C-F bonds of the trifluoromethyl group.
- C–Br Stretch: A weaker absorption is expected in the fingerprint region, typically between 500-700 cm⁻¹, corresponding to the C-Br stretch.[22]
- Aromatic C=C Stretches: Medium to weak bands will appear in the 1450-1600 cm⁻¹ region.[23]

Safety, Handling, and Storage

As a laboratory chemical, **5-Bromo-2-(trifluoromethyl)benzoic acid** requires careful handling to minimize exposure and ensure safety.

- GHS Hazard Classification: The compound is classified with the GHS07 pictogram (Exclamation Mark).
 - Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
 - Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
- Handling: Researchers should use appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[24]
- Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. Following the recommendation "Sealed in dry, Room Temperature" is critical to maintain its integrity and purity over time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. CAS 320-31-0 | 2821-B-06 | MDL MFCD07787468 | 4-Bromo-2-(trifluoromethyl)benzoic acid | SynQuest Laboratories [synquestlabs.com]
- 3. Cas 1483-56-3,2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | lookchem [lookchem.com]
- 4. 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID | 1483-56-3 [amp.chemicalbook.com]
- 5. China 2-BROMO-5-(TRIFLUOROMETHYL)BENZOIC ACID CAS:1483-56-3 Manufacturers - Free Sample - Alfa Chemical [alfachemch.com]
- 6. thinksrs.com [thinksrs.com]
- 7. jk-sci.com [jk-sci.com]
- 8. mt.com [mt.com]
- 9. SSERC | Melting point determination [sserc.org.uk]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. asianpubs.org [asianpubs.org]
- 13. scispace.com [scispace.com]
- 14. oecd.org [oecd.org]
- 15. filab.fr [filab.fr]
- 16. scielo.br [scielo.br]
- 17. enamine.net [enamine.net]
- 18. rsc.org [rsc.org]
- 19. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 20. 2-(Trifluoromethyl)benzoic acid(433-97-6) 13C NMR spectrum [chemicalbook.com]
- 21. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 22. ijtsrd.com [ijtsrd.com]
- 23. researchgate.net [researchgate.net]
- 24. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [5-Bromo-2-(trifluoromethyl)benzoic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1524078#5-bromo-2-trifluoromethyl-benzoic-acid-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com